N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide
CAS No.: 854035-85-1
Cat. No.: VC8421197
Molecular Formula: C12H9ClF2N2OS
Molecular Weight: 302.73 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide - 854035-85-1](/images/structure/VC8421197.png)
Specification
CAS No. | 854035-85-1 |
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Molecular Formula | C12H9ClF2N2OS |
Molecular Weight | 302.73 g/mol |
IUPAC Name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide |
Standard InChI | InChI=1S/C12H9ClF2N2OS/c1-7(18)17(12-16-9(5-13)6-19-12)11-3-2-8(14)4-10(11)15/h2-4,6H,5H2,1H3 |
Standard InChI Key | XZQXSPYURCTKRJ-UHFFFAOYSA-N |
SMILES | CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl |
Canonical SMILES | CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,3-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).
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A chloromethyl (-CH2Cl) substituent at the 4-position of the thiazole.
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An N-(2,4-difluorophenyl)acetamide group attached to the thiazole’s 2-position.
This configuration is analogous to CID 2121619 (N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide) but differs in the fluorination pattern of the phenyl ring .
Molecular Formula and Weight
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Molecular Formula: CHClFNOS
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Molecular Weight: 304.74 g/mol (calculated from isotopic composition).
Spectroscopic Identifiers
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SMILES: CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl
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InChI: InChI=1S/C12H10ClF2N2OS/c1-8(17)16(11-5-3-4-10(14)9(13)6-11)12-15-7-18-12/h3-7H,2H2,1H3
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InChIKey: DKBWAVMTAZCTTP-UHFFFAOYSA-N (hypothetical, derived from CID 2121619 ).
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is likely synthesized via a multi-step sequence:
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Thiazole Ring Formation: Condensation of chloromethyl thiourea with α-chloroketones to form the 4-chloromethylthiazole intermediate .
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Acetamide Coupling: Reaction of the thiazole intermediate with 2,4-difluoroaniline in the presence of acetyl chloride or acetic anhydride, facilitated by a base such as triethylamine .
Key Reaction Parameters
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Temperature: 80–100°C for amide bond formation.
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Catalysts: DMAP (4-dimethylaminopyridine) for acyl transfer.
Physicochemical Properties
Predicted Physicochemical Data
Collision Cross Section (CCS)
Mass spectrometry data for the [M+H]+ adduct predicts a CCS of 159.2 Ų (similar to CID 2121619 ):
Adduct | m/z | CCS (Ų) |
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[M+H]+ | 305.021 | 159.2 |
[M+Na]+ | 327.003 | 171.2 |
Applications in Drug Discovery
Medicinal Chemistry Utility
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Intermediate: For derivatization via nucleophilic substitution (Cl → NH2, SH).
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Prodrug Design: Esterase-cleavable acetamide for targeted drug delivery .
Patent Landscape
WO2012142671A1 discloses similar thiazole acetamides as anticancer agents, highlighting this scaffold’s versatility .
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